ACY-957 Exhibits >180-Fold Selectivity for HDAC1/2 Over HDAC3 Compared to Pan-HDAC Inhibitors
ACY-957 demonstrates a biochemical selectivity window of approximately 186-fold for HDAC1 over HDAC3 (IC50 7 nM vs 1300 nM) [1]. In contrast, the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) shows essentially equipotent inhibition of HDAC1 (IC50 ~10 nM) and HDAC3 (IC50 ~20 nM), representing a selectivity window of only ~2-fold . This dramatic difference in HDAC3 avoidance is critical for minimizing off-target transcriptional effects. Furthermore, compared to the Class I-selective inhibitor Entinostat (HDAC1 IC50 = 243 nM, HDAC2 IC50 = 453 nM), ACY-957 is >34-fold more potent against HDAC1 and >25-fold more potent against HDAC2 .
| Evidence Dimension | Biochemical HDAC1/2/3 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 7 nM; HDAC2 IC50 = 18 nM; HDAC3 IC50 = 1300 nM |
| Comparator Or Baseline | Vorinostat: HDAC1 IC50 ≈ 10 nM, HDAC3 IC50 ≈ 20 nM; Entinostat: HDAC1 IC50 = 243 nM, HDAC2 IC50 = 453 nM |
| Quantified Difference | Selectivity for HDAC1 over HDAC3: ACY-957 = 186-fold; Vorinostat = 2-fold; ACY-957 is >34-fold more potent against HDAC1 than Entinostat |
| Conditions | In vitro biochemical assays using recombinant human HDAC enzymes (mean ± SD, n = 4 for ACY-957) |
Why This Matters
This high selectivity window ensures that observed biological effects, such as HbF induction, are specifically attributable to HDAC1/2 inhibition rather than confounding HDAC3 or broader Class I inhibition.
- [1] Shearstone, J. R., et al. (2016). Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2. PLoS ONE, 11(4), e0153767. View Source
